4-Methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol
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Overview
Description
4-Methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol is a heterocyclic compound containing sulfur and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol typically involves the reaction of thiazolines with alkyl phosphonates or alkyl alkylphosphinates. The reaction conditions often include heating under reflux in a suitable solvent such as tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques, which may involve continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
4-Methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial and anticancer properties.
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form strong interactions with metal ions or other electrophilic species, which can modulate various biochemical pathways. Additionally, the compound’s heterocyclic structure allows it to interact with biological macromolecules such as proteins and nucleic acids, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol include other sulfur-containing heterocycles such as thiophenes and thiazoles .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of sulfur and oxygen atoms within a six-membered ring structure. This unique arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
60051-33-4 |
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Molecular Formula |
C8H16O2S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
4-methyl-2-(2-sulfanylpropyl)-1,3-oxathian-6-ol |
InChI |
InChI=1S/C8H16O2S2/c1-5(11)3-8-10-7(9)4-6(2)12-8/h5-9,11H,3-4H2,1-2H3 |
InChI Key |
GRMCJGCOSHMUFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC(S1)CC(C)S)O |
Origin of Product |
United States |
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